2,6-Difluoro-4-nitrobenzotrifluoride
Overview
Description
2,6-Difluoro-4-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2F5NO2 It is a derivative of benzotrifluoride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-4-nitrobenzotrifluoride can be synthesized through several methods. One common approach involves the nitration of 2,6-difluorobenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Products include substituted benzotrifluorides with various functional groups.
Reduction: The major product is 2,6-difluoro-4-aminobenzotrifluoride.
Oxidation: Depending on the conditions, products may include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,6-Difluoro-4-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-nitrobenzotrifluoride depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine and nitro groups influence the reactivity of the compound. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway. In biological applications, the compound’s interactions with molecular targets and pathways are determined by its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoronitrobenzene
- 3,4-Difluoronitrobenzene
- 2,6-Difluorobenzotrifluoride
Uniqueness
2,6-Difluoro-4-nitrobenzotrifluoride is unique due to the presence of both fluorine and nitro groups on the benzene ring, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various compounds. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in many applications.
Properties
IUPAC Name |
1,3-difluoro-5-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO2/c8-4-1-3(13(14)15)2-5(9)6(4)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMOSHKONPLIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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